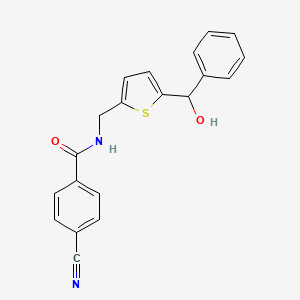

4-cyano-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-cyano-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c21-12-14-6-8-16(9-7-14)20(24)22-13-17-10-11-18(25-17)19(23)15-4-2-1-3-5-15/h1-11,19,23H,13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUARORNYIISSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds interact with a number of lipophilic amino acids such as leu4607, ile406, ala410

Mode of Action

It is known that similar compounds interact with their targets through the formation of bonds with lipophilic amino acids. This interaction could potentially lead to changes in the function or activity of the target, but more research is needed to confirm this.

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways, including those involved in dna replication and repair, kinase activity, and apoptosis

Pharmacokinetics

It is known that similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds. This suggests that the compound may have similar properties, but more research is needed to confirm this.

Result of Action

Action Environment

It is known that similar compounds can be influenced by various factors, including temperature, ph, and the presence of other compounds. The compound may be similarly influenced, but more research is needed to confirm this.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with several benzamide-based heterocyclic derivatives. Key comparisons include:

Key Structural Differences :

- Compound 6 () replaces the thiophene with a thiadiazole-isoxazole system, increasing aromaticity and rigidity.

- Triazoles [7–9] () feature sulfonyl and difluorophenyl groups, enhancing electron-withdrawing effects compared to the hydroxyphenyl group in the target compound.

Physicochemical Properties

Notes:

- The hydroxyphenyl group in the target compound may improve aqueous solubility compared to Q5D’s cyclopropyl group.

- Triazoles [7–9] exhibit higher thermal stability due to rigid heterocyclic cores .

Q & A

Basic Research Questions

Q. What are the key functional groups in 4-cyano-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide, and how do they influence its chemical reactivity?

- Answer : The compound contains three critical functional groups:

- Cyano group (-CN) : Enhances electrophilicity and participates in hydrogen bonding or dipole-dipole interactions, influencing binding affinity to biological targets .

- Benzamide moiety : Provides a rigid aromatic scaffold, enabling π-π stacking interactions with proteins or enzymes .

- Thiophene ring with hydroxymethyl substituent : The sulfur atom in thiophene contributes to electron-rich environments, while the hydroxymethyl group (-CH2OH) enables hydrogen bonding and metabolic modifications (e.g., glucuronidation) .

- Methodological Insight : Use spectroscopic techniques (FT-IR, NMR) to confirm functional group presence and computational modeling (e.g., DFT) to predict reactivity.

Q. What synthetic routes are commonly employed for this compound?

- Answer : A multi-step synthesis approach is typical:

Thiophene core modification : Introduce hydroxymethylphenyl groups via Friedel-Crafts alkylation or Suzuki coupling .

Benzamide formation : React 4-cyanobenzoic acid with the thiophene-derived amine using carbodiimide coupling agents (e.g., EDC/HOBt) .

Purification : Column chromatography or recrystallization to achieve >95% purity.

- Critical Parameters : Optimize reaction temperature (60–80°C for coupling) and solvent polarity (e.g., DMF for amide bond formation) .

Advanced Research Questions

Q. How can conflicting pharmacological data for thiophene derivatives be reconciled when studying this compound’s bioactivity?

- Answer : Thiophene-based compounds often exhibit broad but inconsistent activities (e.g., anticancer vs. anti-inflammatory). To resolve contradictions:

- Target-specific assays : Use kinase profiling or receptor-binding assays to identify primary targets .

- Metabolic stability tests : Evaluate cytochrome P450 interactions to rule out false negatives from rapid metabolism .

- Structural analogs : Compare with simpler derivatives (e.g., 5-(hydroxymethyl)thiophene) to isolate the role of the benzamide-cyano ensemble .

- Data Interpretation : Apply statistical models (e.g., PCA) to differentiate structure-activity relationships (SAR) from assay-specific artifacts.

Q. What experimental strategies are recommended to study the pharmacokinetics of this compound?

- Answer : Key methodologies include:

- In vitro metabolic stability : Incubate with liver microsomes to assess CYP-mediated degradation .

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure unbound fraction .

- BBB permeability : Employ MDCK-MDR1 cell monolayers to predict CNS penetration .

- Advanced Tools : LC-MS/MS for quantification and molecular dynamics simulations to predict tissue distribution.

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Answer : Systematic modifications and assays:

- Substitution on benzamide : Replace -CN with -NO2 or -CF3 to alter electron density and binding kinetics .

- Thiophene ring modifications : Introduce halogens (e.g., Cl, F) to enhance metabolic stability .

- Hydroxymethyl group : Convert to ester prodrugs for improved oral bioavailability .

- Validation : Use X-ray crystallography or cryo-EM to resolve ligand-target complexes and guide SAR .

Key Considerations for Researchers

- Toxicity Screening : Prioritize in vitro cytotoxicity (e.g., HepG2 cells) and in vivo zebrafish models for early-stage safety profiling .

- Data Reproducibility : Validate findings across multiple assays (e.g., SPR vs. ITC for binding affinity) to mitigate platform-specific biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.